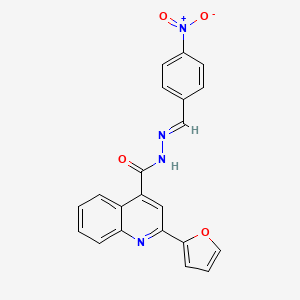
4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine, also known as DNTT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DNTT belongs to the class of thiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of 4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to its active site and preventing the hydrolysis of acetylcholine, which is a neurotransmitter involved in cognitive function. This compound has also been shown to inhibit the activation of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the dose and duration of treatment. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain and improve cognitive function. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. However, the exact biochemical and physiological effects of this compound are still under investigation.
実験室実験の利点と制限
One of the main advantages of 4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is its potent inhibitory activity against certain enzymes and signaling pathways, which makes it a promising candidate for the development of drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation of this compound is its potential toxicity, which requires further investigation.
将来の方向性
For research on 4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine include the development of more efficient synthesis methods, the investigation of its potential applications in other fields of scientific research, such as microbiology and immunology, and the evaluation of its safety and efficacy in clinical trials. Other future directions include the investigation of the structure-activity relationship of this compound and the development of analogs with improved pharmacological properties.
合成法
The synthesis of 4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-nitroaniline in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group, followed by cyclization of the resulting intermediate to form the thiazole ring. The final product is obtained by purification through column chromatography or recrystallization.
科学的研究の応用
4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10-3-8-14(11(2)9-10)15-16(23-17(18)19-15)12-4-6-13(7-5-12)20(21)22/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYMDLRJJKKEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)
![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5715973.png)



![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)




![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)

![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)